1-(2-fluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Historical Development of Triazolopyrimidine Chemistry
The evolution of triazolopyrimidine derivatives traces back to foundational work on purine isosteres in the 1970s, when researchers first synthesized v-triazolo[4,5-d]pyrimidines as stable analogs of naturally occurring purines. These early investigations established the scaffold's capacity for hydrogen bonding and aromatic stacking interactions, mirroring adenosine's biochemical behavior while offering enhanced metabolic stability. Contemporary synthetic methodologies, particularly those developed between 2014–2022, enabled precise functionalization at the C5 and C7 positions through regioselective cyclocondensation reactions. For instance, the condensation of ethyl 3-oxo-3-phenylpropanoate with 1H-1,2,4-triazol-5-amine under acidic conditions reliably produces 5-phenyl-triazolo[1,5-a]pyrimidin-7-ol intermediates with >90% yield, demonstrating the maturity of current synthetic protocols.
Significance of 1-(2-Fluorobenzoyl)-4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine in Medicinal Chemistry
This hybrid molecule integrates three distinct structural domains with documented pharmacological relevance:
- Triazolopyrimidine Core : The triazolo[4,5-d]pyrimidine system provides a planar aromatic surface for intercalation with biological targets, as evidenced by molecular docking studies showing strong binding to SARS-CoV-2 main protease (Kd ≈ 12 nM in analogous compounds).
- 2-Fluorobenzoyl Moiety : Fluorination at the ortho position enhances membrane permeability and metabolic stability compared to non-halogenated analogs, a strategy validated in CNS-active compounds requiring blood-brain barrier penetration.
- Piperazine Linker : The N-4 piperazine substitution introduces conformational flexibility and basic nitrogen centers, facilitating interactions with aspartate residues in enzymatic active sites.
Preliminary structure-activity relationship (SAR) data from related triazolopyrimidines suggest that the 7-piperazinyl substitution pattern in this compound may optimize target engagement while maintaining favorable physicochemical properties (clogP ≈ 2.1, PSA ≈ 78 Ų).
Current Research Landscape and Knowledge Gaps
Despite significant progress in triazolopyrimidine pharmacology, three critical gaps persist in understanding this specific derivative:
- Target Specificity : While the parent scaffold shows activity against mycobacterial enoyl-ACP reductase, the impact of fluorobenzoyl-piperazine substitution on target selectivity remains uncharacterized.
- Synthetic Scalability : Current routes to 7-piperazinyl derivatives rely on nucleophilic aromatic substitution of chlorinated precursors, but the steric effects of the 2-fluorobenzoyl group on reaction kinetics require systematic investigation.
- Biotransformation Pathways : The metabolic fate of the triazole-pyrimidine-piperazine triad has not been mapped, particularly regarding CYP450-mediated oxidation of the fluorinated aromatic ring.
Research Objectives and Significance
This analysis seeks to:
- Systematically evaluate the synthetic accessibility of 1-(2-fluorobenzoyl)-4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine using modern heterocyclic chemistry techniques.
- Establish preliminary SAR through comparative molecular field analysis (CoMFA) against triazolopyrimidine derivatives with documented biological activities.
- Propose mechanism-of-action hypotheses based on structural homology to known kinase inhibitors and antimicrobial agents.
The compound's unique integration of fluorinated aromatics, nitrogen-rich heterocycles, and a conformationally flexible linker positions it as a strategic lead for developing dual-action therapeutics targeting both infectious and proliferative diseases.
Table 1: Comparative Analysis of Triazolopyrimidine Derivatives
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBHVJNKTKKSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under reflux conditions.
Introduction of the phenyl group: This step involves a nucleophilic substitution reaction where a phenyl group is introduced to the triazolopyrimidine core.
Attachment of the piperazine ring: The piperazine ring is then attached through a condensation reaction with the triazolopyrimidine intermediate.
Fluorobenzoylation: Finally, the 2-fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit promising anticancer properties. The compound in focus has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds featuring the triazolo-pyrimidine framework can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The presence of the piperazine moiety is thought to enhance its bioactivity by facilitating interactions with microbial targets .
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Research has indicated that piperazine derivatives can act on neurotransmitter systems, potentially leading to anxiolytic and antidepressant effects. The specific triazolo-pyrimidine structure may provide additional benefits in modulating central nervous system activity .
Synthesis and Chemical Properties
The synthesis of 1-(2-fluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step reactions starting from readily available precursors. A notable method includes the sequential three-component reaction that combines piperazine with triazolo-pyrimidine derivatives under mild conditions to yield high purity products with good yields .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Piperazine + Isocyanate | Carbodiimide Intermediate |
| 2 | Reaction with Triazolo-Pyrimidine | Target Compound |
| 3 | Purification (e.g., recrystallization) | Final Product |
Material Science Applications
Nanocomposite Formation
Recent studies have explored the use of this compound in forming nanocomposites, particularly in drug delivery systems. The unique chemical structure allows for functionalization that can enhance solubility and stability in biological environments, making it suitable for targeted drug delivery applications .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated to improve the mechanical and thermal properties of the resulting materials. Such modifications can lead to advanced materials suitable for various industrial applications .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, a series of triazolo-pyrimidine derivatives were synthesized, including the target compound. These compounds were tested against breast cancer cell lines (MCF-7) and exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
A systematic evaluation of antimicrobial activity was conducted using disc diffusion methods against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition zone for the target compound, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- 1-(2-bromobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- 1-(2-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Uniqueness
1-(2-fluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is unique due to the presence of the fluorine atom in the benzoyl group, which enhances its lipophilicity and metabolic stability . This makes it a more potent and selective inhibitor compared to its analogs with different substituents on the benzoyl group .
Biological Activity
1-(2-fluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse sources.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the triazolopyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the piperazine moiety : Piperazine derivatives are often synthesized via nucleophilic substitution or condensation reactions.
- Fluorobenzoyl modification : The introduction of the 2-fluorobenzoyl group is crucial for enhancing biological activity.
Biological Activity
The biological activities of this compound have been evaluated in various studies. Key findings include:
Anticancer Activity
- Mechanism of Action : The compound has shown potent antiproliferative effects against several cancer cell lines, including HeLa and A549 cells. It operates primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
- Case Studies :
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria.
| Activity | MIC (µM) | Target Organism |
|---|---|---|
| Antitubercular | < 3.80 | Mycobacterium tuberculosis H37Rv |
| Antibacterial | Varies | Various Gram-positive/negative |
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications to the piperazine and triazolopyrimidine rings significantly impact biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
